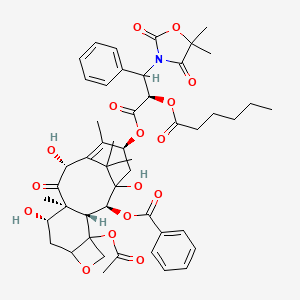

Hexanoyl Docetaxel Metabolite M4

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

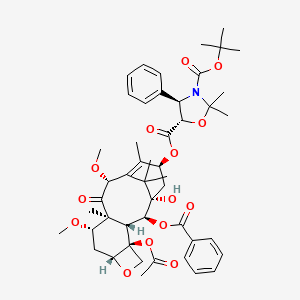

Hexanoyl Docetaxel Metabolite M4 is a metabolite of Docetaxel, a semisynthetic derivative of Paclitaxel. Docetaxel is an antimitotic agent that promotes the assembly of microtubules and inhibits their depolymerization to free tubulin . This compound is significant in the field of cancer research and treatment due to its role in the metabolism of Docetaxel.

Méthodes De Préparation

The preparation of Hexanoyl Docetaxel Metabolite M4 involves the metabolism of Docetaxel. Docetaxel is a semisynthetic taxane analog prepared from 10-deacetyl baccatin III, a noncytotoxic precursor isolated from the needles of the European yew tree (Taxus baccata L.) . The metabolic pathway involves the oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel into a primary alcohol, which leads to further oxidation and the formation of cyclic hydroxyoxazolidinones . Industrial production methods for Docetaxel involve high-performance liquid chromatography (HPLC) and mass spectrometry to trace and identify metabolites .

Analyse Des Réactions Chimiques

Hexanoyl Docetaxel Metabolite M4 undergoes various chemical reactions, including oxidation and hydrolysis. The oxidation of the tert-butyl group on the side chain at C-13 of Docetaxel leads to the formation of primary alcohols and cyclic hydroxyoxazolidinones . Common reagents used in these reactions include oxidizing agents and solvents suitable for HPLC . The major products formed from these reactions are the cyclic hydroxyoxazolidinones, which are diastereomers .

Applications De Recherche Scientifique

Hexanoyl Docetaxel Metabolite M4 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the metabolic pathways of Docetaxel and its derivatives . In biology and medicine, it is significant in cancer research, particularly in understanding the pharmacokinetics and pharmacodynamics of Docetaxel . The compound is also used in the development of targeted drug delivery systems and novel formulations for cancer treatment .

Mécanisme D'action

The mechanism of action of Hexanoyl Docetaxel Metabolite M4 involves its role as a metabolite of Docetaxel. Docetaxel binds to microtubules and prevents their depolymerization, thereby inhibiting cell division and promoting cell death . The metabolism of Docetaxel by cytochrome P450 enzymes leads to the formation of this compound, which retains some of the antimitotic properties of the parent compound . The molecular targets and pathways involved include microtubulin and the inhibition of microtubule dynamics .

Comparaison Avec Des Composés Similaires

Hexanoyl Docetaxel Metabolite M4 is similar to other metabolites of Docetaxel, such as M-1, M-2, and M-3 . These metabolites are formed through similar metabolic pathways and share structural similarities. this compound is unique due to its specific chemical structure and the presence of a hexanoyl group . This uniqueness contributes to its distinct pharmacokinetic and pharmacodynamic properties compared to other metabolites .

Propriétés

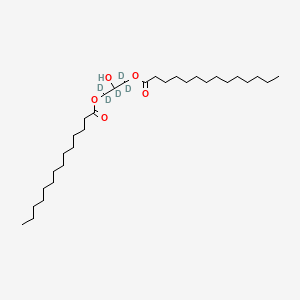

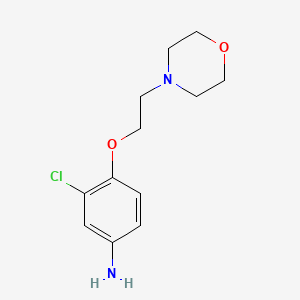

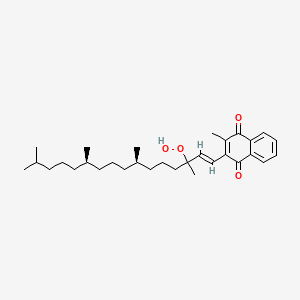

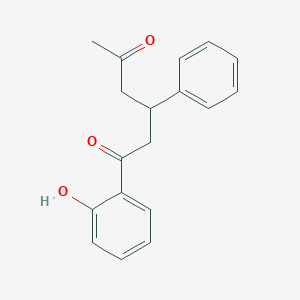

Formule moléculaire |

C49H59NO16 |

|---|---|

Poids moléculaire |

918.0 g/mol |

Nom IUPAC |

[(2S,3R,9S,10S,12R,15S)-4-acetyloxy-15-[(2R)-3-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)-2-hexanoyloxy-3-phenylpropanoyl]oxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

InChI |

InChI=1S/C49H59NO16/c1-9-10-13-22-33(53)63-37(35(28-18-14-11-15-19-28)50-43(58)46(6,7)66-44(50)59)42(57)62-30-24-49(60)40(64-41(56)29-20-16-12-17-21-29)38-47(8,39(55)36(54)34(26(30)2)45(49,4)5)31(52)23-32-48(38,25-61-32)65-27(3)51/h11-12,14-21,30-32,35-38,40,52,54,60H,9-10,13,22-25H2,1-8H3/t30-,31-,32?,35?,36+,37+,38-,40-,47+,48?,49?/m0/s1 |

Clé InChI |

ZCNKBHWOZWMUAJ-NMDJHNSKSA-N |

SMILES isomérique |

CCCCCC(=O)O[C@H](C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)O[C@H]3CC4([C@H]([C@H]5[C@@]([C@H](CC6C5(CO6)OC(=O)C)O)(C(=O)[C@@H](C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |

SMILES canonique |

CCCCCC(=O)OC(C(C1=CC=CC=C1)N2C(=O)C(OC2=O)(C)C)C(=O)OC3CC4(C(C5C(C(CC6C5(CO6)OC(=O)C)O)(C(=O)C(C(=C3C)C4(C)C)O)C)OC(=O)C7=CC=CC=C7)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 6-(2-oxa-6-azaspiro[3.3]heptan-6-yl)picolinate](/img/structure/B13842077.png)

![(2S,3S,4S,5R,6R)-6-[[(3S,4S,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-5-[(2S,3R,4S,5S)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B13842117.png)